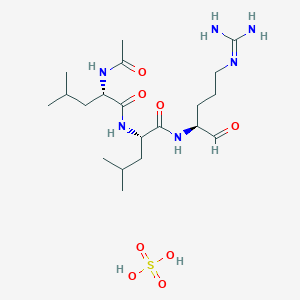

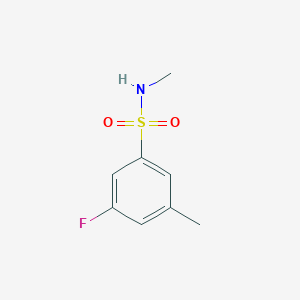

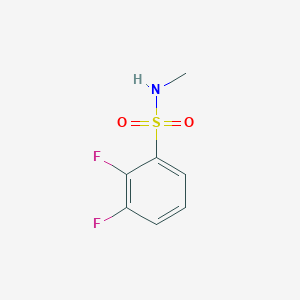

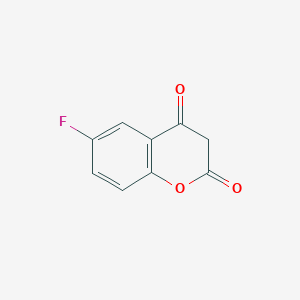

![molecular formula C35H48N8O11S B8060827 (1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B8060827.png)

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone

Beschreibung

Very toxic polypeptide isolated mainly from AMANITA phalloides (Agaricaceae) or death cup; causes fatal liver, kidney and CNS damage in mushroom poisoning; used in the study of liver damage.

Wirkmechanismus

IN CONTRAST TO NORMAL LIVER CELLS, AS-30D RAT HEPATOMA CELLS ARE INSENSITIVE TO PHALLOIDIN. HEPATOMA CELLS APPARENTLY DO NOT CONSUME THE TOXIN AS DO NORMAL LIVER CELLS.

TOLERATED DOSES OF PHALLOIDIN PROTECT MICE AGAINST LETHAL DOSES OF PHALLOIDIN. RESISTANCE IS CONFERRED BY THE 1/10 LD95 OF PHALLOIDIN AND SETS IN AT ABOUT 8 HOURS AFTER PRETREATMENT.

WITHIN 1 HOUR OF EXPOSURE OF PRIMARY CULTURES OF ADULT RAT HEPATOCYTES TO PHALLOIDIN AT 50 MUG/ML, 60-70% OF THE CELLS WERE DEAD (TRYPAN BLUE-STAINABLE). THERE WAS NO LOSS OF VIABILITY OF THE SAME CELLS EXPOSED TO PHALLOIDIN IN CULTURE MEDIUM DEVOID OF CA2+. INITIALLY PHALLOIDIN INTERACTS IN A CA2+-INDEPENDENT PROCESS WITH CELL MEMBRANE-ASSOCIATED ACTIN. THE 2ND STEP IS A CA2+-DEPENDENT PROCESS THAT MOST LIKELY REPRESENTS AN INCREASED INFLUX OF CA2+ ACROSS A COMPROMISED CELL MEMBRANE PERMEABILITY BARRIER AND DOWN THE STEEP CONCENTRATION GRADIENT THAT EXISTS BETWEEN THE OUTSIDE AND INSIDE OF THE CELL. THESE RESULTS STRENGTHEN THE HYPOTHESIS THAT DISTURBANCES IN CA2+ HOMEOSTASIS ARE INDUCED IN VIVO.

PHALLOIDIN ADMINISTERED TO MALE RATS FOR 7 DAYS (500 MUG/KG/DAY) INCREASED THE MEAN HEPATIC CONTENT OF FILAMENTOUS ACTIN. BOTH BILE FLOW AND BILE ACID EXCRETION DIMINISHED PROPORTIONALLY. MICROFILAMENTS MAY INFLUENCE THE PERMEABILITY OF TIGHT JUNCTIONS BETWEEN HEPATOCYTES. BILE CONSTITUENTS MIGHT REFLUX FROM THE CANALICULUS TO THE INTERCELLULAR SPACE IN PHALLOIDIN-INDUCED CHOLESTASIS.

Eigenschaften

IUPAC Name |

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48)/t15-,16-,17-,18-,22-,23-,24-,25-,26+,35?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKZJLCSROULON-HPGKBWJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C)[C@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N8O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | Phalloidin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY IN WATER: O.5% AT 0 °C; MUCH MORE SOLUBLE IN HOT WATER; FREELY SOLUBLE IN METHANOL, ETHANOL, BUTANOL, PYRIDINE /HEXAHYDRATE/ | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 932 | |

| Record name | PHALLOIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

IN CONTRAST TO NORMAL LIVER CELLS, AS-30D RAT HEPATOMA CELLS ARE INSENSITIVE TO PHALLOIDIN. HEPATOMA CELLS APPARENTLY DO NOT CONSUME THE TOXIN AS DO NORMAL LIVER CELLS., TOLERATED DOSES OF PHALLOIDIN PROTECT MICE AGAINST LETHAL DOSES OF PHALLOIDIN. RESISTANCE IS CONFERRED BY THE 1/10 LD95 OF PHALLOIDIN AND SETS IN AT ABOUT 8 HOURS AFTER PRETREATMENT., WITHIN 1 HOUR OF EXPOSURE OF PRIMARY CULTURES OF ADULT RAT HEPATOCYTES TO PHALLOIDIN AT 50 MUG/ML, 60-70% OF THE CELLS WERE DEAD (TRYPAN BLUE-STAINABLE). THERE WAS NO LOSS OF VIABILITY OF THE SAME CELLS EXPOSED TO PHALLOIDIN IN CULTURE MEDIUM DEVOID OF CA2+. INITIALLY PHALLOIDIN INTERACTS IN A CA2+-INDEPENDENT PROCESS WITH CELL MEMBRANE-ASSOCIATED ACTIN. THE 2ND STEP IS A CA2+-DEPENDENT PROCESS THAT MOST LIKELY REPRESENTS AN INCREASED INFLUX OF CA2+ ACROSS A COMPROMISED CELL MEMBRANE PERMEABILITY BARRIER AND DOWN THE STEEP CONCENTRATION GRADIENT THAT EXISTS BETWEEN THE OUTSIDE AND INSIDE OF THE CELL. THESE RESULTS STRENGTHEN THE HYPOTHESIS THAT DISTURBANCES IN CA2+ HOMEOSTASIS ARE INDUCED IN VIVO., PHALLOIDIN ADMINISTERED TO MALE RATS FOR 7 DAYS (500 MUG/KG/DAY) INCREASED THE MEAN HEPATIC CONTENT OF FILAMENTOUS ACTIN. BOTH BILE FLOW AND BILE ACID EXCRETION DIMINISHED PROPORTIONALLY. MICROFILAMENTS MAY INFLUENCE THE PERMEABILITY OF TIGHT JUNCTIONS BETWEEN HEPATOCYTES. BILE CONSTITUENTS MIGHT REFLUX FROM THE CANALICULUS TO THE INTERCELLULAR SPACE IN PHALLOIDIN-INDUCED CHOLESTASIS. | |

| Details | ELIAS E ET AL; PHALLOIDIN-INDUCED CHOLESTASIS: A MICROFILAMENT-MEDIATED CHANGE IN JUNCTIONAL COMPLEX PERMEABILITY; PROC NATL ACAD SCI USA 77(4) 2229 (1980) | |

| Record name | PHALLOIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

17466-45-4 | |

| Record name | Phalloidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHALLOIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MAXIMUM ABSORPTION (WATER): 295 NM (E= 0.597, 1%, 1 CM); MELTING POINT: 280-282 °C /HEXAHYDRATE/ | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 932 | |

| Record name | PHALLOIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

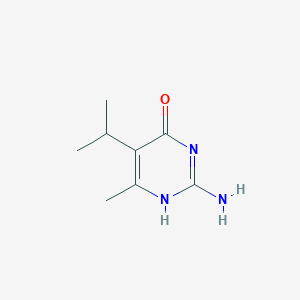

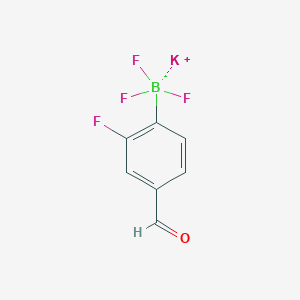

![(E,4R,6S,8S,12R,14R,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9,11-dioxodocos-16-enoic acid](/img/structure/B8060818.png)